molecular formula C10H14ClN B8080113 (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Cat. No.: B8080113
M. Wt: 183.68 g/mol
InChI Key: KAIHEXRERGCTPN-JTQLQIEISA-N
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Description

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a 4-chlorophenyl group attached to a 2-methylpropan-1-amine backbone. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and 2-methylpropan-1-amine.

    Reductive Amination: The key step involves the reductive amination of 4-chlorobenzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thereby eliminating the need for post-synthesis resolution.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including its effects on neurotransmitter systems.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as:

    Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling pathways.

    Enzymatic Inhibition: It can inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chlorophenyl)-2-methylpropan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.

    1-(4-Chlorophenyl)-2-methylpropan-1-amine: The racemic mixture containing both enantiomers.

    1-(4-Bromophenyl)-2-methylpropan-1-amine: A structurally similar compound with a bromine substituent instead of chlorine.

Uniqueness

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other structurally similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIHEXRERGCTPN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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